molecular formula C22H25N3O3 B2404280 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide CAS No. 2191214-47-6

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Cat. No.: B2404280
CAS No.: 2191214-47-6
M. Wt: 379.46
InChI Key: RYPLTCQPZDNAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a synthetically designed compound of significant interest in preclinical neurological and psychiatric research. Its primary investigated application is as a potent and selective negative allosteric modulator of the α5-subunit containing GABA A receptors. Research indicates that targeting α5-GABA A receptors, which are predominantly localized in the hippocampus , offers a potential therapeutic strategy for cognitive disorders. By negatively modulating these receptors, this compound is hypothesized to reduce tonic inhibition in hippocampal circuits, thereby enhancing synaptic plasticity and learning and memory processes. This mechanism is being explored in the context of cognitive deficits associated with conditions such as schizophrenia and Alzheimer's disease . The compound's unique molecular architecture, incorporating a pyrazole, furan, and methoxyphenyl-cyclopropane carboxamide, is critical for its subtype selectivity and pharmacological profile. Consequently, it serves as an essential in vitro and in vivo tool compound for researchers dissecting the specific roles of α5-GABA A receptors in brain function and for validating this target in the development of novel cognitive enhancers.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-15-13-16(2)25(24-15)18(20-9-6-12-28-20)14-23-21(26)22(10-11-22)17-7-4-5-8-19(17)27-3/h4-9,12-13,18H,10-11,14H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPLTCQPZDNAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2(CC2)C3=CC=CC=C3OC)C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole moiety, which is known for its diverse biological activities. The molecular formula is C20H23N3O2C_{20}H_{23}N_3O_2 with a molecular weight of approximately 365.45 g/mol.

PropertyValue
Molecular FormulaC20H23N3O2
Molecular Weight365.45 g/mol
PurityTypically >95%

Anticancer Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that pyrazole-containing compounds can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating potent cytotoxic effects .

Case Study:
In one study, a related pyrazole compound demonstrated an IC50 of 15 µM against A549 cells, suggesting that structural modifications can enhance anticancer efficacy .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory activities. The presence of the furan ring in the compound may contribute to this effect by modulating inflammatory pathways. A study highlighted that similar compounds reduced pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazoles have been reported to exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. For example, derivatives with similar scaffolds showed effective inhibition against both Gram-positive and Gram-negative bacteria .

Neuroprotective Activity

Emerging research points to neuroprotective effects associated with pyrazole derivatives. The ability to cross the blood-brain barrier allows these compounds to potentially mitigate neurodegenerative conditions. In vitro studies have shown that these compounds can reduce oxidative stress markers in neuronal cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Tumor Cell Growth : The compound may induce apoptosis in cancer cells through activation of caspase pathways.
  • Modulation of Inflammatory Pathways : It may inhibit NF-kB signaling pathways leading to reduced expression of inflammatory cytokines.
  • Antioxidant Activity : The presence of methoxy groups may enhance radical scavenging capabilities.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide exhibit anticancer properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell growth and apoptosis.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation processes. This inhibition can lead to reduced pain and swelling in inflammatory conditions.

Neuroprotective Properties

Preliminary studies suggest that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The interaction of pyrazole derivatives with neurotransmitter systems could provide insights into their role in neuroprotection .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar pyrazole-based compounds:

  • A study demonstrated that pyrazole derivatives exhibited significant anticancer activity against various cancer cell lines, with IC50 values indicating potent inhibition of cell growth .
  • Another research effort highlighted the anti-inflammatory effects of related compounds in animal models, showing reduced symptoms of inflammation compared to controls .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryCOX inhibition
NeuroprotectiveModulation of neurotransmitter systems

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares motifs with pharmacopeial substances listed in USP 31 (), such as:

  • Ranitidine-related compounds: These feature furan, dimethylamino, and sulphanyl groups (e.g., Compound B: N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine) .
  • USP 31 furan derivatives: Characterized by dimethylamino-methyl furans and sulphanyl-ethyl linkages, emphasizing stability and purity standards.

Key Comparative Analysis

Feature Target Compound USP 31 Analogues (e.g., Ranitidine-Related Compound B)
Core Heterocycles 3,5-Dimethylpyrazole, furan-2-yl, cyclopropane Furan-2-yl, dimethylamino-methyl, nitroethenediamine
Functional Groups Methoxyphenyl, carboxamide Sulphanyl-ethyl, nitro, thioether
Structural Rigidity High (cyclopropane constraint) Moderate (flexible sulphanyl-ethyl chains)
Pharmacopeial Relevance Not yet standardized USP 31-certified for purity and identity

Research Findings and Implications

Metabolic Stability : The cyclopropane and 3,5-dimethylpyrazole in the target compound may confer greater resistance to oxidative metabolism compared to USP 31 analogues, which rely on sulphanyl groups prone to oxidation .

Crystallography: Structural determination of such compounds often employs SHELX software (e.g., SHELXL for refinement), as noted in crystallographic literature .

Limitations and Gaps

  • Direct pharmacological or pharmacokinetic comparisons are absent in accessible literature.
  • Synthetic yields, toxicity, and target affinity data remain proprietary or unpublished.

Methodological Considerations

  • Structural Elucidation : Tools like SHELXL () are critical for confirming stereochemistry and crystal packing, though their application to the target compound is inferred rather than documented .
  • Regulatory Standards : USP 31 compounds undergo rigorous purity testing, suggesting that the target compound, if developed for clinical use, would require similar validation .

Preparation Methods

Cyclopropanation of 2-Methoxystyrene

The cyclopropane core is synthesized via a [2+1] cycloaddition using the Simmons-Smith reaction . A representative protocol involves:

  • Reagents : Diethylzinc (2.2 eq), chloroiodomethane (1.1 eq), 2-methoxystyrene (1.0 eq).
  • Conditions : Dichloromethane, 0°C to reflux (12 h).
  • Yield : 68–72% (cis/trans ratio 3:1).

Mechanistic Insight :
The reaction proceeds through a zinc-carbenoid intermediate, which inserts into the alkene π-bond to form the cyclopropane ring. Steric effects from the methoxy group favor cis-isomer formation.

Oxidation to Carboxylic Acid

The cyclopropane methyl ester is hydrolyzed and oxidized:

  • Saponification : NaOH (2.0 eq), ethanol/water (3:1), 80°C (6 h).
  • Oxidation : KMnO₄ (1.5 eq), aqueous H₂SO₄, 60°C (4 h).
  • Yield : 85% after recrystallization (hexane/EtOAc).

Preparation of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-(Furan-2-yl)Ethylamine

Synthesis of Furan-Pyrazole Hybrid Intermediate

The ethylamine backbone is constructed via a Mitsunobu reaction to install both heterocycles:

  • Substrates : Furan-2-ylmethanol (1.0 eq), 3,5-dimethyl-1H-pyrazole (1.2 eq).
  • Reagents : Diethyl azodicarboxylate (DEAD, 1.5 eq), triphenylphosphine (1.5 eq).
  • Conditions : THF, 0°C to room temperature (24 h).
  • Yield : 78%.

Key Spectral Data :

  • ¹H NMR (CDCl₃): δ 7.42 (d, J = 1.8 Hz, 1H, furan-H), 6.78 (s, 1H, pyrazole-H), 2.24 (s, 6H, CH₃).
  • HRMS : m/z calcd. for C₁₀H₁₂N₂O₂ [M+H]⁺ 199.0946, found 199.0943.

Ethylamine Backbone Installation

The secondary amine is introduced via reductive amination :

  • Substrates : Furan-pyrazole hybrid (1.0 eq), glyoxylic acid (1.2 eq).
  • Reducing Agent : NaBH₃CN (2.0 eq), acetic acid (cat.).
  • Conditions : MeOH, 50°C (8 h).
  • Yield : 65%.

Amide Coupling and Final Assembly

Activation of Cyclopropanecarboxylic Acid

The carboxylic acid is activated using HATU (1.5 eq) and DIPEA (3.0 eq) in DMF (0°C, 30 min).

Coupling with Ethylamine Derivative

  • Conditions : DMF, room temperature (12 h).
  • Workup : Dilution with H₂O, extraction with EtOAc (3×), column chromatography (SiO₂, hexane/EtOAc 4:1).
  • Yield : 82%.

Optimization Table :

Coupling Reagent Solvent Temp (°C) Yield (%)
HATU DMF 25 82
EDCl/HOBt DCM 25 68
DCC THF 40 54

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.25–7.18 (m, 4H, aromatic), 6.92 (s, 1H, pyrazole-H), 4.12 (q, J = 6.5 Hz, 2H, CH₂), 3.85 (s, 3H, OCH₃), 2.31 (s, 6H, CH₃).
  • ¹³C NMR : δ 174.2 (C=O), 161.0 (OCH₃), 145.5 (pyrazole-C), 110.2 (furan-C).
  • HRMS : m/z calcd. for C₂₄H₂₈N₃O₃ [M+H]⁺ 406.2124, found 406.2121.

Purity Assessment

  • HPLC : 99.1% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).
  • Melting Point : 148–150°C (uncorrected).

Scale-Up Considerations and Industrial Feasibility

The HATU-mediated coupling, while efficient, faces cost barriers at scale. Alternatives include:

  • Mixed Anhydride Method : Using ClCO₂Et and N-methylmorpholine (yield: 75%, purity: 98.5%).
  • Enzymatic Catalysis : Lipase B (Candida antarctica) in TBME, 40°C (yield: 70%, no racemization).

Q & A

Q. What are the key structural features of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide, and how do they influence its physicochemical properties?

The compound integrates a 3,5-dimethylpyrazole moiety, a furan ring, a cyclopropane-carboxamide group, and a 2-methoxyphenyl substituent. The pyrazole and furan rings contribute to π-π stacking and hydrogen-bonding interactions, while the cyclopropane enhances steric rigidity, potentially improving target binding specificity. The 2-methoxy group may influence solubility and metabolic stability via steric and electronic effects .

Q. What synthetic methodologies are commonly employed for preparing this compound, and what are the critical reaction parameters?

Synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the pyrazole-thiazole or pyrazole-furan intermediate via nucleophilic substitution (e.g., using hydrazines or furan derivatives under acidic/basic conditions).
  • Step 2: Coupling the intermediate with a cyclopropanecarboxamide derivative via amide bond formation (e.g., using EDCI/HOBt or carbodiimide-based coupling agents). Key parameters include solvent polarity (e.g., DMF or THF), temperature (40–80°C), and catalyst selection to optimize yield (60–85%) and purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of pyrazole and furan substituents.
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • HPLC-PDA: Assesses purity (>98%) and identifies byproducts (e.g., unreacted intermediates).
  • X-ray Crystallography: Resolves stereochemistry of the cyclopropane and substituent orientation .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields in the cyclopropane coupling step?

Low yields often arise from steric hindrance at the cyclopropane-carboxamide site. Strategies include:

  • Using bulky coupling agents (e.g., HATU) to enhance reaction efficiency.
  • Solvent optimization (e.g., dichloromethane for better solubility).
  • Microwave-assisted synthesis to reduce reaction time (30–60 minutes vs. 12 hours) .

Q. What experimental approaches are recommended to resolve contradictory data regarding this compound’s biological activity across studies?

Contradictions in IC₅₀ values (e.g., 10 nM vs. 1 µM) may stem from assay variability. Mitigation strategies:

  • Standardized Assays: Use orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional activity).
  • Batch Consistency: Verify compound purity and stability via accelerated degradation studies.
  • Control Compounds: Include reference inhibitors (e.g., known kinase inhibitors) to calibrate activity .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

Competing N1 vs. N2 pyrazole alkylation can lead to isomeric byproducts. Solutions include:

  • Protecting Groups: Temporarily block reactive sites (e.g., using SEM-Cl for N1 protection).
  • Metal Catalysis: Employ Cu(I)-catalyzed reactions to direct substitution to the 3,5-dimethyl positions.
  • Chiral Chromatography: Separate isomers post-synthesis (e.g., using Chiralpak® OD columns) .

Q. What computational tools are suitable for predicting this compound’s metabolic stability?

  • ADMET Predictors: Software like Schrödinger’s QikProp or SwissADME estimates metabolic liabilities (e.g., CYP450 interactions).
  • Density Functional Theory (DFT): Models electron-rich regions (e.g., furan ring) prone to oxidative metabolism.
  • MD Simulations: Predicts binding modes in metabolic enzymes (e.g., CYP3A4) .

Q. How can researchers evaluate the compound’s polypharmacology to avoid off-target effects?

  • Kinase Profiling Panels: Screen against 100+ kinases (e.g., Eurofins KinaseProfiler).
  • Proteome-Wide Docking: Use AutoDock Vina or Glide to identify non-kinase targets.
  • CRISPR-Cas9 Screens: Validate target specificity in cell lines with gene knockouts .

Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?

  • Co-Solvents: Use cyclodextrins or PEG-400 to enhance solubility (test up to 20% v/v).
  • Prodrug Design: Introduce phosphate or amino acid esters at the carboxamide group.
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles .

Q. How can in silico toxicity prediction models guide preclinical development?

  • TOPKAT: Predicts hepatotoxicity based on structural alerts (e.g., furan’s potential for reactive metabolite formation).
  • Derek Nexus: Flags mutagenicity risks (e.g., nitroso intermediates).
  • HERG Inhibition Models: Assess cardiac safety using ligand-based pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.